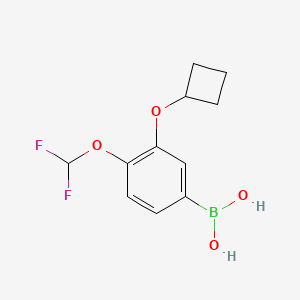

(3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid

Description

(3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a cyclobutoxy group at the 3-position and a difluoromethoxy group at the 4-position of the phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. The cyclobutoxy group introduces a strained cyclopropane-like structure, while the difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . Its boronic acid moiety enables covalent interactions with biomolecules, such as serine residues in enzymes, making it a candidate for enzyme inhibition applications .

Properties

IUPAC Name |

[3-cyclobutyloxy-4-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF2O4/c13-11(14)18-9-5-4-7(12(15)16)6-10(9)17-8-2-1-3-8/h4-6,8,11,15-16H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMBUNAJYSYRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)F)OC2CCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101178100 | |

| Record name | Boronic acid, B-[3-(cyclobutyloxy)-4-(difluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304634-55-5 | |

| Record name | Boronic acid, B-[3-(cyclobutyloxy)-4-(difluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(cyclobutyloxy)-4-(difluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101178100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aqueous or alcoholic solvent, elevated temperature.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that boronic acids, including (3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid, may play a role in cancer treatment. Boronic acids can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for developing new anticancer drugs. For instance, studies have shown that certain boronic acid derivatives exhibit selective inhibition of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism .

1.2 Modulation of Prostaglandin Receptors

The compound may also serve as a modulator for prostaglandin E2 (PGE2) receptors, particularly EP2 and EP4 subtypes, which are implicated in various cancers and inflammatory diseases. Antagonists of these receptors have been shown to enhance immune responses against tumors and reduce inflammation .

Material Science

2.1 Supramolecular Chemistry

Boronic acids are known for their ability to form reversible covalent bonds with diols, leading to the development of supramolecular structures. This property can be harnessed in creating smart materials that respond to environmental changes, such as pH or temperature variations. This compound can be utilized to design hydrogels or drug delivery systems that release therapeutic agents in a controlled manner.

Analytical Chemistry

3.1 Sensor Development

The unique properties of boronic acids allow them to be used as sensors for detecting sugars and other biomolecules. The binding affinity of this compound towards specific carbohydrates can be exploited in the development of biosensors for monitoring glucose levels, which is particularly beneficial for diabetes management .

Case Studies

Mechanism of Action

The mechanism of action of (3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Features

The structural uniqueness of (3-cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid is highlighted when compared to analogs with similar substituents:

However, the difluoromethoxy group balances this by increasing lipophilicity and resistance to oxidative metabolism .

Chemical Reactivity

In Suzuki-Miyaura cross-coupling reactions:

- 4-Chlorophenyl boronic acid : Achieves 75% conversion with bromobenzene, while electron-withdrawing groups (e.g., -CHO) reduce reactivity (63% conversion). The target compound’s electron-donating cyclobutoxy group may further slow transmetallation .

- Phenylboroxine : Superior arylation yields compared to phenyl boronic acid. The target compound’s steric bulk may hinder boroxine formation, limiting its utility in such reactions .

Stability and Oxidation Resistance

Boronic esters derived from the target compound may exhibit variable stability depending on diol interactions:

- Pinacol boronic esters : Oxidize rapidly (50% conversion in 5–10 min), whereas neopentyl glycol esters are slower (27 min). The cyclobutoxy group’s strain could accelerate hydrolysis, reducing stability compared to less hindered analogs .

Key Research Findings

- Structural Uniqueness : The combination of cyclobutoxy and difluoromethoxy groups distinguishes this compound from simpler phenyl boronic acids, offering a balance of steric hindrance and metabolic stability .

- Enzyme Inhibition Potential: While less flexible than triazole-containing analogs (e.g., vaborbactam), its substituents may enable novel binding modes in β-lactamase or HDAC targets .

- Synthetic Challenges : The steric bulk of the cyclobutoxy group may necessitate optimized catalysts for efficient cross-coupling reactions .

Biological Activity

(3-Cyclobutoxy-4-(difluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutoxy group and a difluoromethoxy substituent on a phenyl ring, which is characteristic of many bioactive boronic acids. The presence of these functional groups is crucial for its interaction with biological targets.

Boronic acids typically exert their biological effects through the formation of reversible covalent bonds with cis-diol-containing molecules, such as sugars and certain proteins. This interaction can disrupt cellular processes, leading to various physiological effects:

- Inhibition of Proteasomes : Some studies indicate that boronic acids can act as proteasome inhibitors, halting the degradation of proteins involved in cell cycle regulation and apoptosis .

- Cell Cycle Disruption : Specifically, compounds like this compound may induce cell cycle arrest at the G2/M phase in cancer cells, contributing to their growth inhibition .

Biological Activity

The biological activity of this compound has been investigated across various studies:

- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been noted to exhibit an IC50 value comparable to established proteasome inhibitors, suggesting its potential as a lead compound in cancer therapy .

- Effects on Cellular Morphology : In plant cells, boronic acids have been observed to induce dramatic morphological changes, such as the disassembly of cytoplasmic strands and nuclear collapse. These effects are proportional to the binding strength of the boronic acid used .

- Binding Affinity Studies : The binding affinity of this compound for various cis-diols has not been extensively characterized; however, similar compounds have shown significant interaction with glucose and fructose, indicating potential applications in diagnostic tools for diabetes .

Case Studies and Research Findings

Several studies have highlighted the biological implications of boronic acids:

- Study on Proteasome Inhibition : A study demonstrated that a related boronic acid derivative effectively inhibited proteasome activity in U266 cells, leading to apoptosis through cell cycle arrest .

- Morphological Changes in Plant Cells : Another investigation illustrated that treatment with different boronic acids resulted in varying degrees of cellular disruption in tobacco cells, showcasing their potential as tools for studying cellular processes related to boron deficiency .

Data Table: Biological Activity Summary

Q & A

Q. How does the compound’s structure affect its solubility and reactivity in aqueous media?

- The cyclobutoxy and difluoromethoxy substituents enhance lipophilicity, reducing water solubility compared to simpler phenylboronic acids. However, the boronic acid group (-B(OH)₂) enables hydrogen bonding, allowing partial solubility in polar aprotic solvents (e.g., DMSO). Reactivity in cross-coupling is influenced by steric hindrance from the cyclobutoxy group, which may slow transmetallation steps .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) identifies functional groups and confirms substitution patterns. LC-MS/MS detects trace impurities (e.g., dehalogenated byproducts) at ppm levels, validated per ICH guidelines . X-ray crystallography or FT-IR can resolve ambiguities in boronic acid tautomerism .

Q. What are the primary applications of this compound in organic synthesis?

- It serves as a key intermediate in synthesizing biaryl scaffolds via Suzuki-Miyaura couplings. The difluoromethoxy group enhances metabolic stability in drug candidates, while the cyclobutoxy moiety contributes to conformational rigidity in materials science .

Advanced Research Questions

Q. How do voltage and solvent polarity influence its oxidative coupling efficiency in single-molecule junctions?

- Conductance studies under varying voltages (e.g., 100–200 mV) reveal that higher potentials promote oxidative coupling by stabilizing transition states. Polar solvents (e.g., acetonitrile) improve ion mobility, enhancing reaction rates. 2D conductance histograms and DFT simulations are used to map electron transfer pathways .

Q. What experimental strategies mitigate instability during oxidation or hydrolysis?

- Stabilization methods include:

- Protecting group strategies : Temporarily masking the boronic acid as a pinacol ester to prevent hydrolysis .

- pH control : Maintaining mildly acidic conditions (pH 5–6) to avoid boronate dimerization .

- ROS scavengers : Adding catalase or TEMPO to minimize oxidative degradation in biological assays .

Q. How can contradictory data in cross-coupling reactions be systematically resolved?

- Contradictions often arise from competing side reactions (e.g., protodeboronation). Systematic approaches include:

- Kinetic profiling : Monitoring reaction progress via in-situ NMR or HPLC to identify intermediate species .

- Isotopic labeling : Using ¹⁰B/¹¹B isotopes to trace boron transfer pathways .

- Computational modeling : DFT calculations to predict steric/electronic effects of substituents on transition states .

Q. What methodologies assess its biological activity, particularly in apoptosis or tubulin inhibition?

- In vitro assays : Tubulin polymerization inhibition is measured via turbidity assays (IC₅₀ values). Apoptosis is quantified using flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

- Cell-line panels : Testing across 39+ cancer cell lines (e.g., NCI-60) with COMPARE analysis identifies mechanism-specific activity .

Q. How does substituent variation (e.g., fluorine vs. hydroxyl groups) alter binding affinity in diol-sensitive probes?

- Competitive binding assays with alizarin red S (ARS) quantify diol affinity. Fluorine’s electron-withdrawing effect reduces boronic acid’s Lewis acidity, lowering binding constants compared to hydroxylated analogs. NMR titration or ITC provides thermodynamic data .

Q. What role does the compound play in stimuli-responsive drug delivery systems?

- It acts as a H₂O₂-responsive moiety in prodrugs. Upon oxidation, the boronic acid converts to a phenol, releasing active agents (e.g., QCy-DT). Real-time monitoring via UV-vis or fluorescence spectroscopy validates release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.